1-Ethoxy-1-(iodomethyl)-4-methylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-1-(iodomethyl)-4-methylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with an ethoxy group, an iodomethyl group, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethoxy-1-(iodomethyl)-4-methylcyclohexane typically involves the alkylation of 4-methylcyclohexanol with iodomethane in the presence of a base, followed by the introduction of the ethoxy group. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely include steps such as distillation and purification to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethoxy-1-(iodomethyl)-4-methylcyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or ketones.
Reduction Reactions: The iodomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or ammonia in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: 1-Ethoxy-1-(hydroxymethyl)-4-methylcyclohexane.
Oxidation: 1-Ethoxy-4-methylcyclohexanone.
Reduction: 1-Ethoxy-4-methylcyclohexane.
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-1-(iodomethyl)-4-methylcyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-Ethoxy-1-(iodomethyl)-4-methylcyclohexane exerts its effects involves the interaction of its functional groups with various molecular targets. The iodomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The ethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
- 1-Ethoxy-1-(iodomethyl)-3-methylcyclohexane
- 1-Ethoxy-1-(iodomethyl)cyclohexane
- 1-Ethoxy-1-(iodomethyl)cyclopentane
Uniqueness: 1-Ethoxy-1-(iodomethyl)-4-methylcyclohexane is unique due to the specific positioning of its substituents on the cyclohexane ring. This unique arrangement can lead to different reactivity and interaction patterns compared to its analogs.
Eigenschaften
Molekularformel |
C10H19IO |
---|---|
Molekulargewicht |
282.16 g/mol |
IUPAC-Name |
1-ethoxy-1-(iodomethyl)-4-methylcyclohexane |
InChI |
InChI=1S/C10H19IO/c1-3-12-10(8-11)6-4-9(2)5-7-10/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
YABXFLKERGXPKW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1(CCC(CC1)C)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.